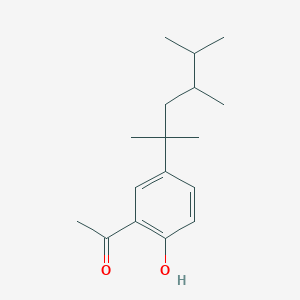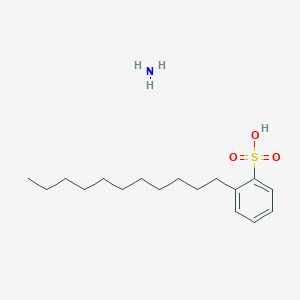
Benzenesulfonic acid, undecyl-, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, undecyl-, ammonium salt is an organic compound that belongs to the class of sulfonic acids. It is a derivative of benzenesulfonic acid where the hydrogen atom of the sulfonic acid group is replaced by an undecyl group, and the compound is neutralized with ammonium. This compound is known for its surfactant properties and is widely used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve high temperatures and the use of catalysts to facilitate the sulfonation process .
Industrial Production Methods
In industrial settings, the production of benzenesulfonic acid, undecyl-, ammonium salt involves large-scale sulfonation reactors where benzene is treated with sulfur trioxide in the presence of a catalyst. The resulting benzenesulfonic acid is then reacted with undecyl alcohol to form the undecyl derivative. Finally, the compound is neutralized with ammonium hydroxide to produce the ammonium salt .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, undecyl-, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and various substituted benzenesulfonic acid derivatives .
Scientific Research Applications
Benzenesulfonic acid, undecyl-, ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is used in the formulation of biological buffers and as a detergent in protein purification processes.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and as an excipient in drug formulations.
Industry: The compound is used in the production of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, undecyl-, ammonium salt involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in its applications as a detergent and emulsifier. The molecular targets include lipid membranes and proteins, where it disrupts hydrophobic interactions and enhances solubility .
Comparison with Similar Compounds
Similar Compounds
- Dodecylbenzenesulfonic acid, ammonium salt
- Decylbenzenesulfonic acid, ammonium salt
- Tridecylbenzenesulfonic acid, ammonium salt
Comparison
Benzenesulfonic acid, undecyl-, ammonium salt is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant compared to its shorter or longer chain counterparts. Dodecylbenzenesulfonic acid, for example, has a longer chain, which can lead to higher hydrophobicity and potentially lower solubility in water .
Properties
CAS No. |
61931-75-7 |
|---|---|
Molecular Formula |
C17H31NO3S |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
azane;2-undecylbenzenesulfonic acid |
InChI |
InChI=1S/C17H28O3S.H3N/c1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15-17(16)21(18,19)20;/h11-12,14-15H,2-10,13H2,1H3,(H,18,19,20);1H3 |
InChI Key |
LZUMCTSZZMZIJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


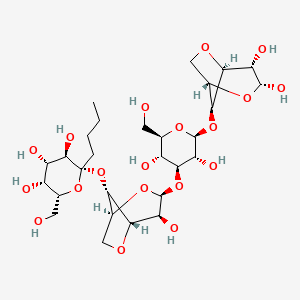

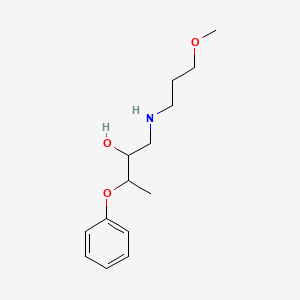
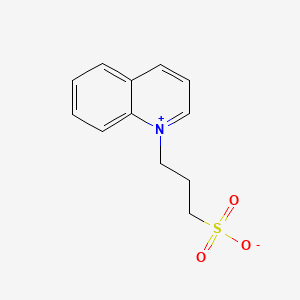
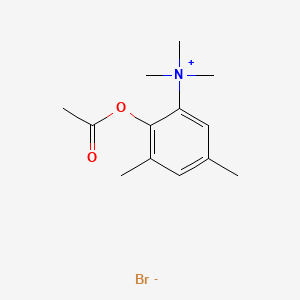
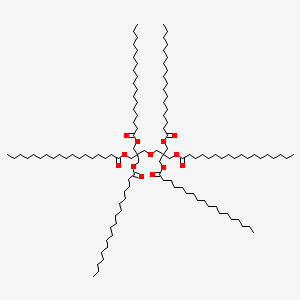
![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate](/img/structure/B13767463.png)
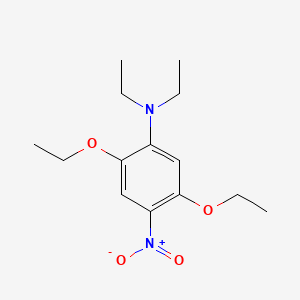
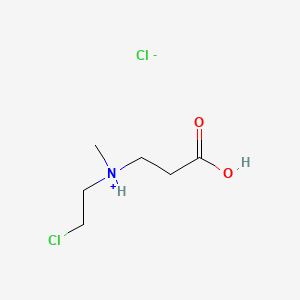

![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)
